molecular formula C6H10O2 B2625746 2-(2-Methylcyclopropyl)acetic acid CAS No. 139492-14-1

2-(2-Methylcyclopropyl)acetic acid

Cat. No.: B2625746
CAS No.: 139492-14-1
M. Wt: 114.144
InChI Key: MKWZWXDSHKBYAO-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)acetic acid is an organic compound with the molecular formula C6H10O2 It is a derivative of cyclopropane, featuring a methyl group attached to the cyclopropyl ring and an acetic acid moiety

Scientific Research Applications

2-(2-Methylcyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

“2-(2-Methylcyclopropyl)acetic acid” is classified as a dangerous substance. It is a flammable liquid and can cause severe skin burns and eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, taking precautionary measures against static discharge, wearing protective gloves/protective clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2-methylcyclopropylcarbinol with a strong acid, such as hydrochloric acid, to yield the corresponding acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism by which 2-(2-Methylcyclopropyl)acetic acid exerts its effects involves interactions with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopropyl)acetic acid
  • Cyclopropaneacetic acid derivatives

Uniqueness

2-(2-Methylcyclopropyl)acetic acid is unique due to the specific positioning of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other cyclopropane derivatives and can lead to different chemical and biological properties.

Properties

IUPAC Name

2-(2-methylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZWXDSHKBYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139492-14-1
Record name 2-(2-methylcyclopropyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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